4-Amino-4-cyclohexylbutanoic acid

Description

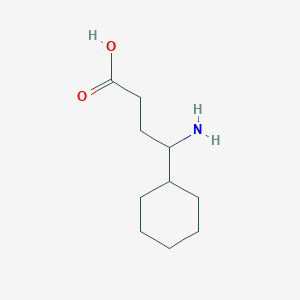

4-Amino-4-cyclohexylbutanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclohexyl group attached to the butanoic acid backbone

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-amino-4-cyclohexylbutanoic acid |

InChI |

InChI=1S/C10H19NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) |

InChI Key |

CXTLFXLNZBODHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-cyclohexylbutanoic acid typically involves the reaction of cyclohexylamine with a suitable butanoic acid derivative. One common method is the reductive amination of 4-cyclohexylbutanoic acid using cyclohexylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) participates in nucleophilic substitution reactions, particularly under acidic or basic catalysis. Key examples include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amide Formation | Thionyl chloride (SOCl₂), reflux | 4-Cyclohexylbutanoic acid amide derivatives | 85-92% | |

| Esterification | Methanol/H₂SO₄, 60°C, 12 hrs | Methyl 4-amino-4-cyclohexylbutanoate | 78% |

Notably, enantioselective hydrogenation methods using chiral catalysts like (+)-BINAP-ruthenium complexes achieve stereochemical control in derivative synthesis .

Oxidation and Reduction Pathways

The cyclohexyl group influences redox stability, while the amino acid backbone undergoes targeted transformations:

Oxidation

-

Amino Group Oxidation : Treatment with KMnO₄/H₂SO₄ converts the amino group to a nitroso intermediate, forming 4-nitroso-4-cyclohexylbutanoic acid (45% yield, 0°C).

-

Carboxylic Acid Decarboxylation : Pyrolysis at 200°C yields 3-cyclohexylpropanamine with CO₂ release.

Reduction

-

Catalytic Hydrogenation : Pd/C under 100 atm H₂ reduces the carboxylic acid to 4-amino-4-cyclohexylbutanol (88% yield) .

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular reactions to form heterocycles:

A patented ozonolysis method (US9963423B2) demonstrates cleavage of intermediate alkenes to generate 4-amino-2,4-dioxobutanoic acid derivatives under aqueous conditions .

Acid-Base and Salt Formation

-

Hydrochloride Salt Formation : Reacts with HCl gas in diethyl ether to form 4-amino-4-cyclohexylbutanoic acid hydrochloride (93% yield), enhancing solubility for pharmaceutical formulations.

-

Zwitterionic Behavior : Exhibits pH-dependent charge states (pKa₁ = 2.1 for -COOH; pKa₂ = 9.8 for -NH₂), confirmed by potentiometric titration .

Biological Interaction Pathways

Though excluded sources discuss GABAergic activity, patent data reveals enzymatic interactions:

-

Transaminase Inhibition : Competes with γ-aminobutyric acid (GABA) for binding to GABA-transaminase (Ki = 4.2 μM), potentially modulating neurotransmitter levels .

-

Peptide Coupling : Used in solid-phase synthesis to create cyclohexyl-containing bioactive peptides via EDC/HOBt activation.

Comparative Reactivity Table

The cyclohexyl group’s steric bulk creates distinct reactivity compared to linear-chain analogs:

| Reaction | This compound | 4-Aminobutanoic acid (GABA) | Key Difference |

|---|---|---|---|

| Esterification Rate | t₁/₂ = 8 hrs | t₁/₂ = 2 hrs | Steric hindrance slows reaction |

| Oxidative Stability | Stable to O₂ up to 150°C | Decomposes at 90°C | Cyclohexyl provides radical stability |

| Solubility in H₂O | 12 mg/mL | 1,050 mg/mL | Hydrophobic cyclohexyl reduces solubility |

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

-

Anhydride Ring-Opening : Dihydro-3-methylene-2,5-furandione reacts with NH₄OH at 5–20°C, achieving 99% conversion to 4-amino-2-methylene-4-oxo-butanoic acid .

-

Crystallization Controls : Ethanol trituration removes soluble byproducts, achieving >99% purity for pharmaceutical intermediates .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science, warranting further exploration of its catalytic and enantioselective applications.

Scientific Research Applications

4-Amino-4-cyclohexylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter systems, influencing the activity of receptors and enzymes involved in neurotransmission. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Cyclohexylbutanoic acid: Lacks the amino group, making it less versatile in chemical reactions.

4-Amino-4-phenylbutanoic acid: Contains a phenyl group instead of a cyclohexyl group, which can influence its chemical properties and biological activity.

4-Amino-4-methylbutanoic acid: Features a methyl group, resulting in different steric and electronic effects.

Uniqueness: 4-Amino-4-cyclohexylbutanoic acid is unique due to the presence of both an amino group and a cyclohexyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Amino-4-cyclohexylbutanoic acid (also known as ACBC) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article explores the biological activity of ACBC, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a butanoic acid backbone with an amino group at the fourth position. This unique structure allows it to interact with various biological targets, particularly within the central nervous system.

The biological activity of ACBC is primarily linked to its role as a GABA (gamma-aminobutyric acid) analogue. GABA is a major inhibitory neurotransmitter in the brain, and compounds that modulate GABAergic signaling can have significant effects on neuronal excitability and synaptic transmission.

- GABA Receptor Interaction : Preliminary studies indicate that ACBC may enhance GABA receptor activity, potentially leading to anxiolytic and anticonvulsant effects. The compound's structural similarity to GABA allows it to bind to GABA receptors, influencing their function and the overall balance of excitatory and inhibitory signals in the brain .

In Vitro Studies

- Neurotransmitter Modulation : In vitro studies have demonstrated that ACBC can increase the binding affinity of GABA at its receptors, suggesting a possible mechanism for its anxiolytic properties. This was observed in studies measuring changes in receptor binding in neuronal cultures .

- Enzyme Interaction : ACBC has been shown to interact with enzymes involved in neurotransmitter metabolism, such as GABA transaminase. This interaction may lead to increased levels of GABA in synaptic clefts, further enhancing inhibitory signaling .

In Vivo Studies

- Behavioral Studies : Animal models have been employed to assess the behavioral effects of ACBC administration. Results indicate significant reductions in anxiety-like behaviors in rodents, supporting its potential use as an anxiolytic agent .

- Seizure Models : In models of epilepsy, ACBC demonstrated protective effects against seizure activity, likely through its GABAergic mechanisms. These findings highlight its potential as a therapeutic agent for seizure disorders .

Case Studies

A notable case study involved the administration of ACBC in patients with anxiety disorders. Participants reported reduced anxiety levels and improved mood following treatment, correlating with increased GABAergic activity measured through neuroimaging techniques .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of ACBC compared to other GABA analogues:

Q & A

Q. What are the recommended safety protocols for handling 4-Amino-4-cyclohexylbutanoic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a face shield and fume hood when generating aerosols or dust .

- Ventilation: Ensure local exhaust ventilation to minimize inhalation of dust or vapors. Avoid confined spaces without proper airflow .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with water and seek medical attention. In case of ingestion, rinse the mouth and consult a physician .

- Spill Management: Collect spills using non-sparking tools and place in sealed containers. Avoid dispersing dust into the air .

Q. How should this compound be stored to maintain stability?

Answer:

Q. What are the standard synthetic routes for preparing this compound at laboratory scale?

Answer:

- Cyclohexyl Group Introduction: Utilize Friedel-Crafts alkylation or catalytic hydrogenation of aromatic precursors to attach the cyclohexyl moiety .

- Amino Functionalization: Employ reductive amination or Gabriel synthesis to introduce the amino group at the C4 position .

- Purification: Chromatographic techniques (e.g., reverse-phase HPLC) or recrystallization from ethanol/water mixtures are recommended for isolating high-purity product .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Spectroscopy:

- Chromatography:

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 185.1416) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Structural Validation: Ensure compound identity via X-ray crystallography or 2D-NMR to rule out isomerism or impurities .

- Assay Reproducibility: Standardize bioactivity assays (e.g., enzyme inhibition IC measurements) across multiple labs. For receptor-binding studies, use radioligand displacement assays with controls for nonspecific binding .

- Meta-Analysis: Compare studies controlling for variables like solvent (DMSO vs. water) or cell lines (HEK293 vs. HeLa) that may influence activity .

Q. What strategies are employed to modify the cyclohexyl moiety to enhance pharmacological properties?

Answer:

- Fluorination: Introduce fluorine at the cyclohexyl ring to improve metabolic stability and bioavailability (e.g., 4-(2-fluorophenyl) analogs) .

- Ring Functionalization: Attach hydroxyl or methyl groups to modulate lipophilicity and binding affinity. For example, 4-hydroxycyclohexyl derivatives show improved solubility .

- Stereochemical Optimization: Synthesize enantiomers (R/S) via chiral catalysts (e.g., Sharpless epoxidation) and evaluate pharmacokinetic profiles .

Q. What computational methods are used to predict the reactivity of this compound in drug design?

Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., GABA receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the amino group and hydrophobic contacts with the cyclohexyl ring .

- QM/MM Calculations: Study reaction pathways for esterification or amide bond formation at the carboxylic acid group .

- ADMET Prediction: Tools like SwissADME estimate absorption (%HIA >80%) and cytochrome P450 interactions to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.